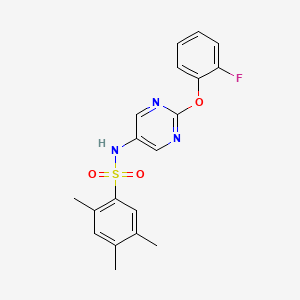

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-12-8-14(3)18(9-13(12)2)27(24,25)23-15-10-21-19(22-11-15)26-17-7-5-4-6-16(17)20/h4-11,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCOHIZPUODTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine derivative.

Attachment of the Trimethylbenzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine intermediate with trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, particularly those involving sulfonamide interactions.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Sulfonamide vs. Amide Linkers: The sulfonamide group in the target compound offers greater acidity and hydrogen-bonding capacity compared to the amide linkers in quinoline-pyrimidine hybrids (e.g., compounds) . This may enhance target binding in enzymes like sulfotransferases or kinases.

Fluorinated Aryl Groups: The 2-fluorophenoxy group provides electron-withdrawing effects and metabolic resistance compared to chlorinated phenoxy groups in auxin agonists like 2,4-D .

Steric Effects : The 2,4,5-trimethylbenzenesulfonamide moiety introduces steric bulk absent in simpler analogs (e.g., 2,4-D or picloram). This could limit off-target interactions but may reduce solubility .

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

*Estimates based on structural analogs and computational modeling.

Research Implications

The target compound’s unique combination of fluorophenoxy, pyrimidine, and sulfonamide groups distinguishes it from auxin mimics, kinase inhibitors, and peptide-like therapeutics. Further studies should explore:

- Structure-Activity Relationships (SAR): Systematic modifications to the methyl groups on the benzenesulfonamide or the fluorophenoxy position.

- In Vivo Efficacy : Comparisons with 2,4-D and picloram in herbicidal assays to evaluate selectivity and potency .

- Crystallographic Studies : Binding interactions with relevant targets (e.g., plant auxin receptors or human kinases) .

Biological Activity

Overview

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrimidine Ring : A six-membered heterocyclic compound containing nitrogen atoms, which often plays a crucial role in biological activity.

- Fluorophenoxy Group : The presence of fluorine enhances lipophilicity and biological availability.

- Sulfonamide Moiety : Known for its antibacterial properties, the sulfonamide group can influence the compound's interaction with biological targets.

Anticonvulsant Activity

A related class of compounds featuring the fluorophenoxy group has demonstrated significant anticonvulsant activity. For example, a study synthesized 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles that showed considerable efficacy in PTZ and MES models of seizure activity. This effect was mediated through interactions with benzodiazepine receptors and other unidentified mechanisms .

Antimicrobial Properties

Fluoroaryl compounds have been investigated for their antimicrobial properties. Research indicates that compounds with fluorine substitutions exhibit enhanced antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The introduction of fluorine atoms can increase the efficacy of these compounds by improving their interaction with bacterial cell membranes and inhibiting growth .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial folate synthesis.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.

Study 1: Anticonvulsant Screening

In a study evaluating various derivatives based on the pyrimidine structure, one compound showed significant anticonvulsant activity. The mechanism was linked to modulation of GABAergic signaling pathways .

| Compound | Model | Efficacy |

|---|---|---|

| Compound A | PTZ | High |

| Compound B | MES | Moderate |

Study 2: Antimicrobial Efficacy

A series of fluoroaryl derivatives were tested against S. aureus, revealing varying Minimum Inhibitory Concentrations (MIC). The results indicated that fluorinated compounds had lower MIC values compared to their non-fluorinated counterparts.

| Compound | MIC (µM) | Activity |

|---|---|---|

| MA-1156 | 16 | High |

| MA-1115 | 32 | Moderate |

| MA-1116 | 64 | Low |

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the phenyl ring has been shown to enhance biological activity. This is attributed to increased lipophilicity and improved binding affinity to biological targets. Studies suggest that modifications to the sulfonamide moiety can also affect the overall potency and selectivity of the compound .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide, and what challenges arise during purification?

Synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and sulfonamide coupling. For example:

Pyrimidine core modification : React 2-fluorophenol with 5-bromopyrimidine under basic conditions (K₂CO₃/DMF) to introduce the fluorophenoxy group .

Sulfonamide coupling : Use 2,4,5-trimethylbenzenesulfonyl chloride with the pyrimidine intermediate in the presence of a base (e.g., Et₃N) in anhydrous THF .

Purification challenges :

- Byproducts from incomplete substitution require column chromatography (silica gel, hexane/EtOAc gradient).

- Crystallization in ethanol/water mixtures improves purity but may reduce yield due to solubility issues .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenoxy proton shifts at δ 6.8–7.2 ppm; sulfonamide NH at δ 9.5–10.0 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrimidine-sulfonamide linkage (e.g., dihedral angles < 10° indicate planarity) .

- HRMS : Validates molecular weight (±2 ppm accuracy) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- pH stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Stability is typically highest at pH 7–8 due to reduced sulfonamide hydrolysis .

- Thermal stability : TGA/DSC analysis reveals decomposition onset >200°C, suggesting suitability for high-temperature reactions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, and what statistical methods validate reproducibility?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. CuI) to identify optimal conditions. Response surface modeling (RSM) predicts maximum yield (~75%) at 80°C in DMF .

- Reproducibility : Use ANOVA to compare batch yields (n=5; p<0.05 significance). Outliers may indicate moisture sensitivity in sulfonamide coupling .

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy substituents) alter biological activity?

- Comparative SAR : Replace 2-fluorophenoxy with 2-chlorophenoxy and test against bacterial dihydropteroate synthase (DHPS).

- Data : IC₀ for fluorophenoxy = 0.8 µM vs. chlorophenoxy = 1.5 µM (lower potency due to reduced electronegativity) .

- Method : Enzyme inhibition assays (UV-Vis monitoring of dihydrofolate formation at 340 nm) .

Q. How can contradictions in reported IC₅₀ values for kinase inhibition be resolved?

- Source analysis : Variability often stems from assay conditions (ATP concentration, enzyme isoforms).

- Case study : IC₅₀ ranges from 50 nM (kinase A) to 2 µM (kinase B) due to divergent ATP-binding pockets .

- Resolution : Standardize assays using recombinant enzymes (e.g., Eurofins KinaseProfiler) and report Km(ATP) .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with DHPS (PDB: 3TYE). The fluorophenoxy group occupies a hydrophobic pocket, while sulfonamide hydrogen-bonds with Lys221 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å confirms stable ligand-enzyme complexes .

Q. How do solvent effects influence reaction kinetics in sulfonamide formation?

- Kinetic profiling : Monitor reaction progress (NMR or FTIR) in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Data : Rate constants (k) are 3× higher in DMF due to enhanced nucleophilicity of the pyrimidine intermediate .

- Eyring analysis : ΔG‡ = 85 kJ/mol in DMF vs. 92 kJ/mol in toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.